poly(1 6-hexamethylene adipate) average molecular weight determination
poly(1 6-hexamethylene adipate) average molecular weight determination
An in-depth technical guide to determining the average molecular weight of poly(1,6-hexamethylene adipate) (PHA) requires a multi-faceted analytical approach. As a semicrystalline aliphatic polyester utilized in biodegradable elastomers, tissue engineering scaffolds, and drug delivery systems, the molecular weight of PHA directly dictates its thermal transitions, mechanical integrity, and hydrolytic degradation kinetics.
This whitepaper details the theoretical causality, self-validating protocols, and authoritative methodologies for characterizing the number-average ( Mn ), weight-average ( Mw ), and polydispersity index (PDI) of PHA.
Strategic Analytical Framework
The selection of a molecular weight determination method is not arbitrary; it is dictated by the polymerization mechanism, expected chain length, and the specific physical property being investigated[1]. Step-growth polycondensation of 1,6-hexanediol and adipic acid typically yields a theoretical PDI approaching 2.0. To accurately capture this distribution, researchers must select the appropriate analytical vector.
Workflow for selecting the optimal molecular weight determination method for PHA.
Gel Permeation Chromatography (GPC / SEC)
Target Metric: Relative Mw , Mn , and PDI.
Causality & Expert Insight: Gel Permeation Chromatography (or Size Exclusion Chromatography) separates polymer chains based on their hydrodynamic volume in solution, rather than their absolute molecular mass. For PHA, Tetrahydrofuran (THF) is the optimal mobile phase. THF fully solvates the aliphatic polyester backbone, preventing inter-chain aggregation that would artificially inflate the apparent molecular weight[2]. Furthermore, THF's refractive index (1.407) provides an excellent optical contrast against PHA (~1.48), allowing for highly sensitive Refractive Index (RI) detection[1]. Because narrow-dispersity polystyrene (PS) standards are conventionally used for calibration, the resulting PHA molecular weights are relative due to differing Mark-Houwink parameters between PS and PHA[3].
Step-by-step Gel Permeation Chromatography (GPC) workflow for PHA analysis.
Self-Validating Protocol:
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Sample Preparation: Dissolve 10–15 mg of PHA in 5 mL of HPLC-grade THF to achieve a concentration of 2–3 mg/mL. Validation Check: The solution must be completely optically clear; any turbidity indicates incomplete solvation or cross-linking.
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Equilibration: Allow the solution to sit for 12 hours at room temperature to ensure complete uncoiling of the polymer chains.
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Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove particulate matter that could permanently foul the porous crosslinked PS-DVB SEC columns.
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Instrument Setup: Set the GPC system to an isocratic flow rate of 1.0 mL/min at 35°C[4].
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Calibration: Inject a series of narrow-dispersity polystyrene standards (e.g., 500 to 1,000,000 g/mol ) to generate a logarithmic calibration curve.
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Injection & Analysis: Inject 50–100 µL of the PHA sample. Calculate Mn , Mw , and PDI using the integrated software.
1 H NMR End-Group Analysis
Target Metric: Absolute Mn and End-Group Identity.
Causality & Expert Insight: Nuclear Magnetic Resonance (NMR) spectroscopy provides an absolute measurement of Mn by quantifying the ratio of terminal end-groups to the repeating backbone units[5]. In PHA, the terminal groups are typically hydroxyl ( −OH ) from the hexanediol monomer. The protons on the carbon adjacent to the terminal hydroxyl group ( −CH2−OH ) resonate at a distinct chemical shift (~3.65 ppm) compared to the backbone esterified methylene protons ( −CH2−O−CO− ) at ~4.05 ppm[1]. This method relies on the fundamental causality that every linear polymer chain has exactly two ends. It is highly accurate for Mn<20,000 g/mol ; beyond this threshold, the end-group signal becomes indistinguishable from baseline noise.
Self-Validating Protocol:
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Sample Preparation: Dissolve 15–20 mg of PHA in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard[4].
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Instrument Parameters: Acquire the 1 H NMR spectrum at 400 MHz or 600 MHz with a minimum of 64 scans to ensure a high signal-to-noise ratio. Validation Check: Set a relaxation delay ( D1 ) of at least 5 seconds to guarantee complete longitudinal relaxation of all protons prior to the next pulse, ensuring quantitative integration.
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Integration & Calculation:
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Integrate the backbone −CH2−O−CO− peak at ~4.05 ppm ( Abackbone ).
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Integrate the terminal −CH2−OH peak at ~3.65 ppm ( Aend ).
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Assuming di-hydroxyl termination, the degree of polymerization ( DP ) is DP=(Abackbone/Aend)+1 .
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Absolute Mn=DP×228.28 g/mol+Mend-groups .
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MALDI-TOF Mass Spectrometry
Target Metric: Absolute Mass and Structural Distribution.
Causality & Expert Insight: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) provides absolute mass determination for oligomers and low-molecular-weight polymers. Because aliphatic polyesters like PHA are highly susceptible to fragmentation under harsh ionization, the "soft" ionization of MALDI is critical[6]. Dithranol is the preferred matrix because it absorbs strongly at the laser wavelength and co-crystallizes intimately with the hydrophobic PHA chains[7]. The deliberate addition of a cationizing agent, such as Sodium Trifluoroacetate (NaTFA), forces the formation of [M+Na]+ adducts, preventing complex spectral overlapping from mixed protonated or potassium adducts[8].
Self-Validating Protocol:
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Solution Preparation: Prepare three separate solutions in THF: PHA (10 mg/mL), Dithranol matrix (20 mg/mL), and NaTFA salt (1 mg/mL).
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Mixing: Combine the solutions in a volumetric ratio of 10:1:1 (Matrix:Polymer:Salt). Validation Check: The vast molar excess of the matrix isolates individual polymer chains, preventing destructive intermolecular energy transfer during laser ablation.
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Spotting: Apply 1 µL of the mixture onto a stainless steel MALDI target plate using the dried-droplet method. Allow to dry completely in ambient air.
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Acquisition: Operate the MALDI-TOF instrument in positive ion reflectron mode for oligomers (< 5,000 Da) or linear mode for higher masses[8].
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Analysis: Measure the mass difference between adjacent peaks to confirm the repeating unit mass of exactly 228.28 Da.
Quantitative Data Synthesis & Comparative Analysis
To ensure rigorous experimental design, researchers must cross-validate molecular weight data using orthogonal techniques. The following table summarizes the operational parameters and causal selection criteria for each method.
| Analytical Method | Target Molecular Weight Range | Primary Output | Causality for Selection | Validation Mechanism |
| GPC / SEC | 2,000 – >1,000,000 g/mol | Relative Mw , Mn , PDI | Hydrodynamic volume separation via porous matrices. | Calibration against narrow PS standards. |
| 1 H NMR | < 20,000 g/mol | Absolute Mn , End-group identity | Distinct chemical shifts of terminal vs. backbone protons. | Stoichiometric comparison of integrated peaks. |
| MALDI-TOF MS | < 15,000 g/mol | Absolute Mass, Structural distribution | Soft ionization preserves intact polymer chains. | Isotopic resolution and mass spacing ( Δm=228.28 ). |
References
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Enzymatic Synthesis of Biobased Polyesters and Polyamides - nih.gov. 6
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High Throughput Synthesis of Polyesters Using Entropically Driven Ring-Opening Polymerizations - acs.org. 2
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Hexanedioic acid;propane-1,2-diol | 25101-03-5 - benchchem.com. 7
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Isomorphic Crystallization of Poly(hexamethylene adipate-co-butylene adipate): Regulating Crystal Modification of Polymorphic Polyester from Internal Crystalline Lattice - acs.org. 1
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Crystalline Phase of Isomorphic Poly(hexamethylene sebacate-co-hexamethylene adipate) Copolyester: Effects of Comonomer Composition and Crystallization Temperature - acs.org. 4
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Aliphatic Polyesters by Bismuth Triflate-Catalyzed Polycondensations of Dicarboxylic Acids and Aliphatic Diols - acs.org. 8
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A Rapid Thermal Absorption Rate and High Latent Heat Enthalpy Phase Change Fiber Derived from Bio-Based Low Melting Point Copolyesters - nih.gov. 3
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A Practical Polymer Electrolyte for Lithium and Sodium Batteries: Poly(pentyl malonate) - acs.org. 5
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